N-Cyclopropyltryptamine hydrochloride
Description
N-Cyclopropyltryptamine hydrochloride is a synthetic compound structurally derived from tryptamine, featuring a cyclopropyl group attached to the nitrogen atom of the tryptamine backbone. The following comparison focuses on cyclopropyl-containing amine hydrochlorides from the evidence to infer structural, physicochemical, and functional parallels.
Properties
CAS No. |
55330-17-1 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
cyclopropyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-4-13-12(3-1)10(9-15-13)7-8-14-11-5-6-11;/h1-4,9,11,14-15H,5-8H2;1H |
InChI Key |
MWAVHVQESOAULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyltryptamine hydrochloride typically involves the cyclopropylation of tryptamine. One common method includes the reaction of tryptamine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyltryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated tryptamine derivatives.
Scientific Research Applications
N-Cyclopropyltryptamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclopropyltryptamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of various signaling pathways. The compound’s effects are mediated through the activation or inhibition of these receptors, influencing mood, perception, and cognition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes several cyclopropyl- or cycloheptene-containing amines with hydrochloride salts. Key compounds and their attributes are detailed below:
Cyclobenzaprine Hydrochloride
- Molecular Formula : C₂₀H₂₁N·HCl
- Molecular Weight : 311.85 g/mol
- Structure: Features a dibenzocycloheptene ring system and a dimethylaminopropyl side chain.
- Physicochemical Properties: Soluble in water and methanol; undergoes rigorous impurity testing (e.g., cyclobenzaprine N-oxide and related compounds) .
- Pharmacological Use : Muscle relaxant, acting via central adrenergic modulation .
Nortriptyline Hydrochloride
- Molecular Formula : C₁₉H₂₁N·HCl
- Molecular Weight : 299.84 g/mol
- Structure: Tricyclic dibenzocycloheptene derivative with a methylaminopropyl chain.
- Pharmacological Use: Tricyclic antidepressant (TCA), inhibiting serotonin and norepinephrine reuptake .
2-Phenylcyclopropanamine Hydrochloride (Tranylcypromine HCl)
- Molecular Formula : C₉H₁₁N·HCl
- Molecular Weight : ~169.46 g/mol (calculated)
- Structure : Cyclopropyl ring substituted with a phenyl group and a primary amine.
- Pharmacological Use: Monoamine oxidase inhibitor (MAOI), used in treatment-resistant depression .
Cyclopropylformamidine Hydrochloride
- Molecular Formula : C₄H₈N₂·HCl
- Molecular Weight : 120.58 g/mol
- Structure : Cyclopropyl group linked to a formamidine moiety.
- Properties: Limited solubility and toxicity data; primarily used in research settings .
N-(Cyclopropylmethyl)-1-phenylethanamine Hydrochloride
- Molecular Formula : C₁₂H₁₇N·HCl
- Structure : Cyclopropylmethyl group attached to a phenylethylamine backbone.
Comparative Analysis (Table)
Key Findings
Structural Impact on Function: Larger polycyclic systems (e.g., dibenzocycloheptene in Cyclobenzaprine and Nortriptyline) correlate with central nervous system (CNS) activity (muscle relaxation, antidepressant effects). Smaller cyclopropyl derivatives (e.g., Tranylcypromine) exhibit enzyme inhibition (MAO) due to amine positioning and aromatic interactions . Substituents like phenyl groups enhance receptor binding (e.g., Tranylcypromine’s MAO inhibition vs. Cyclopropylformamidine’s lack of therapeutic data) .
Solubility Trends: Hydrochloride salts generally improve water solubility, critical for oral bioavailability (e.g., Cyclobenzaprine and Nortriptyline) .
Research vs. Therapeutic Use :
- Compounds with simple cyclopropyl-amine structures (e.g., Cyclopropylformamidine) remain confined to research due to uncharacterized toxicity or efficacy , while complex analogs (e.g., Cyclobenzaprine) are clinically validated .
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